![molecular formula C12H15N3 B7630425 2,6-Dimethyl-4-pyrrolidin-1-ylpyridine-3-carbonitrile](/img/structure/B7630425.png)
2,6-Dimethyl-4-pyrrolidin-1-ylpyridine-3-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,6-Dimethyl-4-pyrrolidin-1-ylpyridine-3-carbonitrile is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as DPC or DPCPX and belongs to the class of xanthine derivatives.
Wirkmechanismus
The mechanism of action of 2,6-Dimethyl-4-pyrrolidin-1-ylpyridine-3-carbonitrile involves its binding to adenosine A1 receptors and blocking their activation by endogenous adenosine. This results in the inhibition of various physiological processes that are regulated by these receptors.
Biochemical and Physiological Effects
2,6-Dimethyl-4-pyrrolidin-1-ylpyridine-3-carbonitrile has been found to have various biochemical and physiological effects. It has been shown to have analgesic and anti-inflammatory effects in animal models of pain and inflammation. It has also been found to improve cognitive function and memory retention in animal models of Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 2,6-Dimethyl-4-pyrrolidin-1-ylpyridine-3-carbonitrile in lab experiments is its high selectivity for adenosine A1 receptors. This allows for more precise manipulation of these receptors and their downstream signaling pathways. However, one of the limitations of using this compound is its potential toxicity and adverse effects on other physiological processes.
Zukünftige Richtungen
There are several future directions for the study of 2,6-Dimethyl-4-pyrrolidin-1-ylpyridine-3-carbonitrile. One area of research is the development of more potent and selective adenosine A1 receptor antagonists for the treatment of various diseases. Another area of research is the investigation of the potential use of this compound in the treatment of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. Additionally, the effects of this compound on other physiological processes such as cardiovascular function and immune response need to be further explored.
Conclusion
In conclusion, 2,6-Dimethyl-4-pyrrolidin-1-ylpyridine-3-carbonitrile is a chemical compound that has significant potential for various scientific applications. Its high selectivity for adenosine A1 receptors makes it a valuable tool for the study of these receptors and their downstream signaling pathways. However, further research is needed to fully understand the biochemical and physiological effects of this compound and its potential applications in various fields.
Synthesemethoden
The synthesis of 2,6-Dimethyl-4-pyrrolidin-1-ylpyridine-3-carbonitrile is a complex process that involves multiple steps. The most common method of synthesis involves the reaction of 1,3-dimethyluric acid with ethyl acetoacetate in the presence of sodium ethoxide. The resulting compound is then reacted with pyridine-3-carboxaldehyde in the presence of ammonium acetate to yield 2,6-Dimethyl-4-pyrrolidin-1-ylpyridine-3-carbonitrile.
Wissenschaftliche Forschungsanwendungen
2,6-Dimethyl-4-pyrrolidin-1-ylpyridine-3-carbonitrile has been extensively studied for its potential applications in various fields of science. One of the most significant applications of this compound is in the field of pharmacology. It has been found to be a potent and selective antagonist of adenosine A1 receptors, which are involved in the regulation of various physiological processes such as sleep, pain, and inflammation.
Eigenschaften
IUPAC Name |
2,6-dimethyl-4-pyrrolidin-1-ylpyridine-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3/c1-9-7-12(15-5-3-4-6-15)11(8-13)10(2)14-9/h7H,3-6H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JXARUDCRNKKRDZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=N1)C)C#N)N2CCCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-Dimethyl-4-pyrrolidin-1-ylpyridine-3-carbonitrile |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.